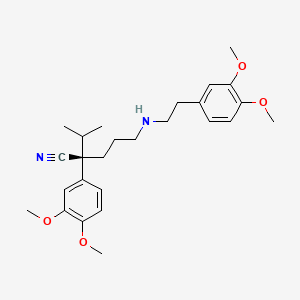

(R)-Norverapamil

Description

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQNCPKPOLASS-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316844 | |

| Record name | (R)-Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123932-43-4 | |

| Record name | (R)-Norverapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123932-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arverapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123932434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arverapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORVERAPAMIL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8P56R04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-Norverapamil from Verapamil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-Norverapamil, a primary active metabolite of the calcium channel blocker Verapamil. Norverapamil is significant for its pharmacological activity and its role as a potential therapeutic agent with reduced cardiotoxicity compared to its parent compound.[1] This document details the chemical N-demethylation of Verapamil to produce racemic Norverapamil, followed by established methods for the chiral resolution of the enantiomers to isolate the desired this compound. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of the metabolic and synthetic pathways are presented to support drug development and research professionals.

Introduction

Verapamil is a widely used pharmaceutical for the treatment of hypertension, angina, and cardiac arrhythmias.[2] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form Norverapamil.[3] This metabolic conversion is principally catalyzed by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP2C8 playing crucial roles.[3][4] Norverapamil retains about 20% of the pharmacological activity of Verapamil. The synthesis of specific enantiomers of Norverapamil is of significant interest for studying their distinct pharmacological profiles and for the development of new therapeutic agents. This guide focuses on the synthesis of this compound from Verapamil.

Metabolic Pathway of Verapamil to Norverapamil

The biotransformation of Verapamil to Norverapamil is a critical aspect of its pharmacokinetics. The N-demethylation process is stereoselective, with different CYP isoforms showing preferences for the (R)- and (S)-enantiomers of Verapamil.

Quantitative Metabolic Data

The following tables summarize the kinetic parameters for the formation of Norverapamil from the enantiomers of Verapamil by the key human CYP isoforms.

Table 1: Kinetic Parameters for Norverapamil Formation from (R)-Verapamil

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | 60 - 127 | 4 - 8 |

| CYP3A5 | 60 - 127 | 4 - 8 |

| CYP2C8 | >127 | 8 - 15 |

Table 2: Kinetic Parameters for Norverapamil Formation from (S)-Verapamil

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP3A4 | 167 ± 23 | 3418 ± 234 |

Synthesis of Racemic Norverapamil from Verapamil

While biological systems perform stereoselective synthesis, chemical synthesis from Verapamil typically results in a racemic mixture of Norverapamil. Two methods are outlined below.

Method 1: N-demethylation using 1-Chloroethyl Chloroformate

A patented method for the synthesis of Norverapamil involves the use of 1-chloroethyl chloroformate.

Experimental Protocol:

-

Quaternary Salt Formation: Dissolve Verapamil in an aprotic solvent such as 1,4-dioxane, 1,2-dichloroethane, or dichloromethane. Add 1-chloroethyl chloroformate in a molar ratio of 1:1 to 1:4 (Verapamil:chloroformate). Heat the reaction mixture to a temperature between 10-80 °C.

-

Demethylation: The resulting quaternary ammonium salt is then demethylated to yield Norverapamil. This step is also carried out at a temperature between 10-80 °C in a solvent such as methanol, ethanol, isopropanol, or water.

Method 2: Microwave-Assisted Synthesis

A rapid, microwave-assisted synthesis of Norverapamil has also been reported.

Experimental Protocol:

-

Reaction Setup: In a flask, combine 0.5 g of Verapamil (0.001 mol), 1.12 g of hydroxylamine hydrochloride, and 0.45 ml of triethylamine.

-

Solvent Addition: Add a mixture of 3 ml of ethanol and 1.53 ml of water to the reaction flask.

-

Microwave Irradiation: Expose the reaction mixture to microwave irradiation for 12 minutes at 100°C.

-

Work-up:

-

After cooling, pour the mixture into ice-cold 1N HCl.

-

Wash the acidic solution with two 5 ml portions of chloroform.

-

Adjust the pH to 7 with the careful addition of 6N NaOH.

-

Extract the resulting mixture with two 5 ml portions of chloroform.

-

-

Isolation: Dry the final organic phase over MgSO4, filter, and concentrate to obtain an oily, brown solid of Norverapamil.

Chiral Separation of (R)- and (S)-Norverapamil

The racemic Norverapamil synthesized must be separated to isolate the (R)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this separation.

Experimental Protocol for Chiral HPLC Separation

The following protocol is based on a validated LC-MS/MS method for the enantiomeric separation of Verapamil and Norverapamil.

-

Chromatographic System:

-

Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm).

-

Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v).

-

Flow Rate: 0.6 mL/min with a 70% flow split, directing approximately 180 µL/min to the mass spectrometer.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 5°C.

-

-

Detection:

-

Instrument: Triple quadrupole mass spectrometer.

-

Mode: Multiple reaction monitoring (MRM) and positive ion mode.

-

Quantitative Data for Chiral Separation

The following table presents the chromatographic parameters achieved with the above method.

Table 3: Chromatographic Parameters for the Enantiomeric Separation of Verapamil and Norverapamil

| Analyte | Capacity Factor (k') | Resolution Factor (Rs) |

| (R)-Verapamil | 2.45 | 1.4 |

| (S)-Verapamil | 3.05 | |

| This compound | 2.27 | 1.9 |

| (S)-Norverapamil | 3.13 |

Conclusion

The synthesis of this compound from Verapamil is a multi-step process that involves the chemical N-demethylation to produce racemic Norverapamil, followed by chiral resolution to isolate the desired enantiomer. The methods presented in this guide provide a foundation for researchers and drug development professionals to produce and analyze this compound. The choice of synthetic and purification methods will depend on the specific requirements of the research, including desired yield, purity, and scale. Further optimization of these methods may be necessary to achieve specific research goals.

References

Enantioselective Synthesis of (R)-Norverapamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a viable and efficient enantioselective synthesis of (R)-Norverapamil, a key active metabolite of Verapamil. The described methodology focuses on a two-step strategic approach: the chemical resolution of a key chiral intermediate to produce (R)-Verapamil, followed by a highly specific enzymatic N-demethylation to yield the target compound, this compound. This document furnishes detailed experimental protocols, quantitative data, and visual workflows to facilitate the practical application of this synthetic route in a research and development setting.

Introduction

Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions.[1] Like its parent compound, Norverapamil exhibits stereoisomerism, with the (R)- and (S)-enantiomers possessing distinct pharmacological profiles. The development of enantioselective synthetic routes to obtain pure enantiomers is crucial for detailed pharmacological studies and the potential development of new therapeutic agents with improved efficacy and reduced side effects. This guide outlines a robust synthetic strategy to access the (R)-enantiomer of Norverapamil with high purity.

Overall Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a two-stage process. The initial stage involves the resolution of a key chiral intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid), to isolate the desired (R)-enantiomer. This is followed by a series of transformations to yield (R)-Verapamil. The second stage employs a specific biocatalytic N-demethylation of (R)-Verapamil to produce this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (R)-Verapamil via Chiral Resolution

The key to obtaining enantiomerically pure (R)-Verapamil lies in the effective resolution of the chiral intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, commonly known as verapamilic acid. This is achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent conversion to (R)-Verapamil.

3.1.1. Chiral Resolution of Verapamilic Acid

This protocol is based on the classical resolution method using a chiral amine to form diastereomeric salts with different solubilities.

-

Materials:

-

Racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid)

-

(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve racemic verapamilic acid in a suitable solvent such as methanol.

-

Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.

-

Allow the diastereomeric salts to crystallize. The salt of (R)-verapamilic acid with (R)-(+)-α-methylbenzylamine is typically less soluble and will precipitate.

-

Isolate the crystals by filtration and wash with a small amount of cold solvent (e.g., a methanol/diethyl ether mixture).

-

To recover the (R)-verapamilic acid, treat the isolated diastereomeric salt with an aqueous acid solution (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

-

Extract the (R)-verapamilic acid into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-verapamilic acid.

-

3.1.2. Conversion of (R)-Verapamilic Acid to (R)-Verapamil

The conversion of the resolved (R)-verapamilic acid to (R)-Verapamil involves a selective borane-mediated reduction of a tertiary amide intermediate.

-

Materials:

-

(R)-Verapamilic acid

-

Thionyl chloride or oxalyl chloride

-

N-Methylhomoveratrylamine

-

Borane-dimethyl sulfide complex (BMS) or other suitable reducing agent

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate solution

-

Standard workup and purification reagents

-

-

Procedure:

-

Activate the carboxylic acid of (R)-verapamilic acid by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with N-methylhomoveratrylamine to form the tertiary amide.

-

Reduce the tertiary amide using a selective reducing agent like borane-dimethyl sulfide complex in an appropriate solvent such as THF.

-

Quench the reaction carefully with a suitable reagent (e.g., methanol).

-

Perform an aqueous workup, typically with a sodium bicarbonate solution, to neutralize any remaining acid.

-

Extract the (R)-Verapamil into an organic solvent.

-

Purify the crude product by column chromatography to obtain pure (R)-Verapamil.

-

| Parameter | Value | Reference |

| Resolving Agent | α-methyl benzylamine | [2] |

| Reduction Method | Borane-mediated reduction of a tertiary amide | [2] |

| Overall Yield | Good | [2] |

Table 1: Summary of the synthesis of (R)-Verapamil.

Stage 2: Enzymatic N-demethylation of (R)-Verapamil

This stage utilizes a whole-cell biocatalyst expressing a specific cytochrome P450 enzyme to achieve the selective N-demethylation of (R)-Verapamil to this compound. This biocatalytic approach offers high selectivity and avoids the use of harsh chemical reagents.[3]

3.2.1. Biocatalyst and Reaction Setup

The key component of this step is the cytochrome P450 enzyme CYP105D1 from Streptomyces griseus, which can be expressed in a host organism like E. coli.

-

Biocatalyst: E. coli whole-cell system expressing CYP105D1, putidaredoxin reductase (Pdr), and putidaredoxin (Pdx).

-

Substrate: (R)-Verapamil

-

Reaction Medium: Suitable buffer (e.g., potassium phosphate buffer)

-

Cofactors: A redox partner system is required for the P450 enzyme, which is co-expressed in the whole-cell system.

Caption: Experimental workflow for enzymatic N-demethylation.

3.2.2. Experimental Protocol

-

Preparation of the Whole-Cell Biocatalyst:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the genes for CYP105D1, Pdr, and Pdx.

-

Grow the transformed cells in an appropriate culture medium (e.g., LB broth) at 37°C to an optimal cell density.

-

Induce protein expression with a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25°C) for a specified period to allow for proper protein folding and expression.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

-

Biotransformation Reaction:

-

Resuspend the harvested cells in a reaction buffer to a desired cell density.

-

Add the substrate, (R)-Verapamil, to the cell suspension. The optimal substrate concentration should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 24 hours).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable method (e.g., HPLC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, separate the cells from the reaction medium by centrifugation.

-

Extract the this compound from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

| Parameter | Value | Reference |

| Enzyme | Cytochrome P450 CYP105D1 from Streptomyces griseus | |

| Host System | E. coli BL21(DE3) whole-cell system | |

| Redox Partner | Putidaredoxin reductase (Pdr) and Putidaredoxin (Pdx) | |

| Bioconversion Rate | Up to 60.16% within 24 hours |

Table 2: Key parameters for the enzymatic N-demethylation of (R)-Verapamil.

Conclusion

The presented two-step synthetic strategy, combining classical chiral resolution with modern biocatalysis, offers an effective and selective route to this compound. The chemical resolution of verapamilic acid provides a practical method for obtaining the key chiral intermediate, (R)-Verapamil. The subsequent enzymatic N-demethylation using a whole-cell biocatalyst expressing CYP105D1 is a highly specific and environmentally benign method for producing the final product. This guide provides a solid foundation for researchers and drug development professionals to synthesize this compound for further pharmacological investigation and potential therapeutic applications.

References

(R)-Norverapamil and L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Norverapamil, an active metabolite of the well-known calcium channel blocker verapamil, contributes to the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound on L-type calcium channels (LTCCs). While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism based on the extensive research conducted on its parent compound, verapamil, and its enantiomers. This guide covers the stereoselective interaction, state-dependent binding, and the downstream signaling consequences of LTCC blockade by phenylalkylamines, offering valuable insights for research and drug development.

Introduction to this compound and L-type Calcium Channels

Norverapamil is the primary N-demethylated metabolite of verapamil, a phenylalkylamine L-type calcium channel blocker used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, thereby playing a pivotal role in processes like muscle contraction, hormone secretion, and neuronal transmission.[2] The Cav1.2 isoform is the predominant LTCC in the cardiovascular system.[2]

Like verapamil, norverapamil exists as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of these molecules is critical to their pharmacological activity, with the (S)-enantiomers of both verapamil and norverapamil exhibiting greater potency in their cardiovascular effects.[3][4] This guide will focus on the mechanism of action of the (R)-enantiomer of norverapamil on L-type calcium channels.

Mechanism of Action

The blocking action of phenylalkylamines like this compound on L-type calcium channels is characterized by its stereoselectivity, state-dependence, and specific binding site interaction.

Stereoselectivity

State-Dependent Binding

Phenylalkylamines exhibit a "use-dependent" or "frequency-dependent" block, meaning their inhibitory effect is more pronounced at higher frequencies of channel activation. This is because they preferentially bind to the open and inactivated states of the L-type calcium channel rather than the resting state. By binding to these conformations, this compound stabilizes the inactivated state, thereby slowing the recovery of the channel to the resting state and reducing the number of channels available to open upon subsequent depolarization.

Binding Site

Verapamil and other phenylalkylamines are thought to bind to a receptor site located within the pore of the α1 subunit of the L-type calcium channel. This binding site is accessible from the intracellular side of the membrane when the channel is in the open state. The interaction involves key amino acid residues in the transmembrane segments IIIS6 and IVS6. The binding of this compound in this region physically obstructs the passage of calcium ions.

Quantitative Data

Direct quantitative data such as IC50, Kd, or Ki values for the interaction of this compound with L-type calcium channels are not extensively reported in the available literature. However, data for the enantiomers of the parent compound, verapamil, provide a strong basis for understanding the expected relative potencies.

| Compound | Parameter | Value | Species/Tissue | Comments |

| (S)-Verapamil | Relative Potency | ~20-fold > (R)-Verapamil | Human | Based on prolongation of PR interval. |

| (R)-Verapamil | Relative Potency | ~1/20th of (S)-Verapamil | Human | Based on prolongation of PR interval. |

| Racemic Verapamil | IC50 | 250 nM - 15.5 µM | Various | Wide range depending on experimental conditions. |

| Racemic Norverapamil | Ki (for β-receptor) | 4.2 ± 0.8 µM | Human Lymphocyte | Note: This is for beta-adrenergic receptor, not LTCC. |

Signaling Pathways

The primary signaling pathway affected by this compound is the direct consequence of L-type calcium channel blockade: the reduction of intracellular calcium concentration. This has significant downstream effects, particularly in cardiac and smooth muscle cells.

Excitation-Contraction Coupling

In cardiac and smooth muscle cells, the influx of calcium through L-type calcium channels triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for the interaction of actin and myosin filaments, leading to muscle contraction. By blocking the initial calcium entry, this compound attenuates this entire cascade, resulting in decreased myocardial contractility and vasodilation of smooth muscle.

Figure 1. Signaling pathway of excitation-contraction coupling and its inhibition by this compound.

Other Potential Signaling Pathways

Recent research on verapamil suggests that its effects may extend beyond simple channel blockade and influence other signaling pathways, potentially through modulation of intracellular calcium dynamics or off-target effects. These may also be relevant for this compound and include:

-

JAK2/STAT3 Pathway: Verapamil has been shown to activate the JAK2/STAT3 signaling pathway, which is involved in cardioprotection and anti-apoptotic effects.

-

SIRT1 Activation: Verapamil may also alleviate myocardial injury by activating SIRT1, a protein involved in regulating cellular stress responses and metabolism.

-

Ryanodine Receptor Inhibition: Verapamil, but not dihydropyridine calcium channel blockers, may directly inhibit ryanodine receptors, further impacting calcium handling within the cell.

Experimental Protocols

The following are representative protocols for studying the effects of phenylalkylamines like this compound on L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane.

Objective: To determine the inhibitory concentration (IC50) and characterize the state-dependence of this compound on L-type calcium currents.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the human Cav1.2 channel (e.g., HEK-293 cells) or isolated primary cells like ventricular myocytes.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a resting state.

-

Elicit L-type calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

To assess use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz vs. 1 Hz).

-

-

Drug Application: Perfuse the cells with increasing concentrations of this compound and record the resulting current inhibition.

-

Data Analysis: Construct a concentration-response curve to determine the IC50 value. Analyze the degree of block at different pulsing frequencies to quantify use-dependence.

Figure 2. Workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd or Ki) of a compound to its receptor.

Objective: To determine the binding affinity of this compound to the L-type calcium channel.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., cardiac or brain tissue) or from cells overexpressing the channel.

-

Radioligand: Use a radiolabeled ligand that binds to the L-type calcium channel, such as [3H]nitrendipine or [3H]PN200-110 (a dihydropyridine).

-

Assay:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound, as an active metabolite of verapamil, is an L-type calcium channel blocker with a mechanism of action that is expected to be qualitatively similar to its parent compound, albeit with likely lower potency than its (S)-enantiomer. Its action is characterized by stereoselective, state-dependent binding to the inner pore of the channel, leading to a reduction in calcium influx. This directly impacts excitation-contraction coupling and may influence other intracellular signaling pathways. While further research is needed to quantify the specific binding affinity and inhibitory potency of this compound, the principles and methodologies outlined in this guide provide a solid framework for its investigation and for the broader understanding of phenylalkylamine calcium channel blockers in drug discovery and development.

References

- 1. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetics and pharmacodynamics of verapamil and norverapamil in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (R)-Norverapamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Norverapamil is the R-enantiomer of Norverapamil, the major and pharmacologically active N-demethylated metabolite of Verapamil.[1][2] Verapamil is a well-established L-type calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[3][4] While Verapamil is administered as a racemic mixture, its enantiomers and their metabolites exhibit distinct pharmacological and pharmacokinetic properties.[5] The (S)-enantiomer of Verapamil is known to be significantly more potent in its calcium channel blocking activity than the (R)-enantiomer. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinities, pharmacokinetic properties, and known off-target effects.

Core Pharmacological Attributes

This compound, like its parent compound, primarily functions as an L-type calcium channel blocker, albeit with reported lower potency compared to the (S)-enantiomers of both Verapamil and Norverapamil. Its pharmacological actions extend to the inhibition of the P-glycoprotein (P-gp) transporter, a key player in multidrug resistance.

Data Presentation: Quantitative Pharmacological Data

| Target | Ligand | Parameter | Value (µM) | Assay/System |

| L-type Calcium Channel | Racemic Verapamil | ED50 | ~10 | Heterologous expression system |

| P-glycoprotein (P-gp) | Racemic Norverapamil | IC50 | 0.3 | P-glycoprotein-mediated digoxin transport |

| Beta-adrenergic Receptor | Racemic Norverapamil | Ki | 4.2 ± 0.8 | Radioligand binding assay |

| Pharmacokinetic Parameter | Drug Form | Value | Species | Notes |

| Cmax | Racemic Norverapamil | 41.6 ng/mL | Human | Following a 9 mg/kg oral dose. |

| Tmax | Racemic Norverapamil | Not specified | Human | |

| AUC | Racemic Norverapamil | 260 ng·h/mL | Human | Following a 9 mg/kg oral dose. |

| Half-life (t½) | Racemic Norverapamil | 9.4 hours | Human | Following a 9 mg/kg oral dose. |

Mechanism of Action & Signaling Pathways

This compound exerts its primary pharmacological effect through the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiomyocytes, which triggers muscle contraction. By inhibiting this influx, this compound leads to vasodilation and a reduction in myocardial contractility.

Verapamil undergoes extensive metabolism in the liver, primarily through N-demethylation by cytochrome P450 3A4 (CYP3A4), to form Norverapamil. This metabolic process is stereoselective.

Experimental Protocols

Stereoselective Analysis of this compound in Human Plasma

This protocol describes a method for the quantitative determination of Verapamil and Norverapamil enantiomers in human plasma using capillary zone electrophoresis (CZE).

1. Sample Preparation:

-

To 0.5 mL of plasma, add 0.5 mL of 0.1 M sodium hydroxide.

-

Add 2.5 mL of a hexane-isopropanol mixture (90:10, v/v).

-

Vortex for 10 minutes to extract the analytes into the organic layer.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the background electrolyte (BGE).

2. CZE Analysis:

-

Capillary: Fused silica capillary.

-

Background Electrolyte (BGE): Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in phosphate buffer (pH 2.5).

-

Temperature: 15°C.

-

Voltage: Applied for electrophoretic separation.

-

Detection: UV detection.

-

Quantification: Calibration curves are generated using standard solutions of known concentrations of the enantiomers.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is used to determine the inhibitory potential of this compound on the P-gp transporter.

1. Cell Culture:

-

P-gp overexpressing cells (e.g., MDCK-MDR1) are cultured in appropriate media until a confluent monolayer is formed.

2. Assay Procedure:

-

Wash the cell monolayers with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period.

-

Add the fluorescent P-gp substrate, Rhodamine 123, and incubate to allow for cellular uptake.

-

Remove the loading solution and add fresh buffer containing the respective concentrations of this compound.

-

Incubate to allow for the efflux of Rhodamine 123.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

3. Data Analysis:

-

The percentage of inhibition of Rhodamine 123 efflux is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

L-type Calcium Channel Binding Assay ([³H]-Verapamil Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound to L-type calcium channels using a radioligand binding assay.

1. Membrane Preparation:

-

Isolate cardiac membranes from a suitable tissue source (e.g., rat heart ventricles).

-

Homogenize the tissue in a buffered solution and perform differential centrifugation to obtain a membrane fraction enriched in sarcolemma.

-

Resuspend the final membrane pellet in a binding buffer.

2. Binding Assay:

-

In a reaction tube, combine the cardiac membrane preparation, [³H]-Verapamil (the radioligand), and varying concentrations of unlabeled this compound (the competitor).

-

For total binding, omit the competitor. For non-specific binding, include a high concentration of unlabeled Verapamil.

-

Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

3. Quantification and Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for this compound by analyzing the competition binding data using non-linear regression analysis (e.g., the Cheng-Prusoff equation).

Off-Target Effects

While the primary target of this compound is the L-type calcium channel, studies on its parent compound and racemate have revealed interactions with other receptors, which may contribute to its overall pharmacological profile and potential side effects. Norverapamil has been shown to have the highest affinity for the beta-adrenergic receptor among the calcium channel blockers studied, acting as a competitive antagonist.

Conclusion

This compound is a pharmacologically active metabolite of Verapamil that contributes to the overall therapeutic effect of the parent drug. Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and negative inotropic effects. Additionally, it exhibits inhibitory activity against the P-glycoprotein transporter, which has implications for drug-drug interactions and overcoming multidrug resistance. While the (S)-enantiomers of Verapamil and Norverapamil are more potent calcium channel blockers, this compound still contributes to the pharmacological activity. Further research is warranted to fully elucidate the specific contributions of this compound to the clinical effects of Verapamil and to explore its potential as a therapeutic agent in its own right, particularly in the context of P-glycoprotein modulation. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound.

References

- 1. Stereoselective pharmacokinetics and pharmacodynamics of verapamil and norverapamil in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stereoselective protein binding of verapamil enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of verapamil enantiomer combinations in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Norverapamil as a P-glycoprotein Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Its ability to actively transport a wide range of substrates out of cells limits the efficacy of various therapeutic agents. (R)-Norverapamil, a major metabolite of verapamil, has emerged as a potent inhibitor of P-gp, offering a potential strategy to overcome MDR and enhance the cellular accumulation and efficacy of co-administered drugs. This technical guide provides a comprehensive overview of this compound as a P-gp inhibitor, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Mechanism of Action

This compound, like its parent compound verapamil, is considered a first-generation P-gp inhibitor. The primary mechanism of inhibition is competitive binding to the P-gp transporter. By occupying the same drug-binding sites as P-gp substrates, this compound competitively inhibits the efflux of these substrates from the cell. This inhibition leads to an increased intracellular concentration of the co-administered drug, thereby enhancing its therapeutic effect, particularly in cells that overexpress P-gp.

Beyond competitive inhibition, some studies suggest that verapamil and its metabolites may also modulate P-gp expression. Long-term exposure to verapamil has been shown to decrease P-gp expression at both the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms. This dual action of direct inhibition and downregulation of expression makes verapamil and its metabolites, including this compound, effective agents for reversing P-gp-mediated multidrug resistance.

Quantitative Data on P-glycoprotein Inhibition

The following tables summarize the quantitative data on the P-glycoprotein inhibitory activity of Norverapamil and its parent compound, Verapamil.

| Compound | Assay System | P-gp Substrate | IC50 (µM) | Reference |

| Norverapamil (racemic) | Caco-2 cells | Digoxin | 0.3 | [1] |

| Verapamil (racemic) | Caco-2 cells | Digoxin | 1.1 | [1] |

Table 1: Comparative IC50 Values for P-gp Inhibition

| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |

| (R)-Verapamil | LoVo-R (human colon carcinoma) | Doxorubicin | 38.9 | |

| Norverapamil (racemic) | LoVo-R (human colon carcinoma) | Doxorubicin | 35.4 |

Table 2: Reversal of Doxorubicin Resistance

Experimental Protocols

Detailed methodologies for key experiments used to characterize P-gp inhibitors are provided below.

P-glycoprotein Inhibition Assay using Caco-2 Permeability Model

This assay assesses the ability of a test compound to inhibit the P-gp-mediated efflux of a known P-gp substrate, such as digoxin, across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

P-gp substrate (e.g., [³H]-digoxin)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Verapamil)

-

Scintillation counter and fluid

-

TEER (Transepithelial Electrical Resistance) meter

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >200 Ω·cm²).

-

Assay Preparation:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Prepare assay solutions in HBSS containing the P-gp substrate (e.g., 10 µM digoxin) with and without various concentrations of the test compound (this compound) or the positive control.

-

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A-B) Transport: Add the assay solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add the assay solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).

-

Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Quantification: Analyze the concentration of the P-gp substrate in the samples using a scintillation counter for radiolabeled substrates or LC-MS/MS for non-labeled substrates.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition of the P-gp substrate efflux against the concentration of the test compound.

-

MDCK-MDR1 Permeability Assay

This assay is similar to the Caco-2 assay but uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, resulting in high-level expression of P-gp.

Materials:

-

MDCK-MDR1 cells

-

Transwell® inserts

-

Cell culture medium

-

Transport buffer (e.g., HBSS with HEPES)

-

P-gp substrate

-

Test compound (this compound)

-

Positive control inhibitor

-

Analytical instrument (e.g., LC-MS/MS)

-

TEER meter

Procedure:

-

Cell Seeding: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 3-5 days to form a confluent monolayer.

-

Monolayer Integrity: Verify monolayer integrity by measuring TEER.

-

Assay Setup:

-

Wash monolayers with transport buffer.

-

Prepare donor solutions containing the P-gp substrate and the test compound at various concentrations in the transport buffer.

-

-

Bidirectional Transport: Perform the transport experiment in both A-B and B-A directions as described for the Caco-2 assay.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes).

-

Sample Collection and Analysis: Collect samples from donor and receiver compartments and quantify the substrate concentration using LC-MS/MS.

-

Calculations: Calculate Papp values and the efflux ratio. A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity of the transporter.

Materials:

-

P-gp-containing cell membranes (e.g., from Sf9 or mammalian cells overexpressing P-gp)

-

Assay buffer (containing Tris-HCl, MgCl₂, ATP)

-

Test compound (this compound)

-

Positive control activator (e.g., Verapamil)

-

Positive control inhibitor (e.g., Sodium Orthovanadate)

-

Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and the test compound at various concentrations. Include control wells with no compound, a known activator, and a known inhibitor.

-

Initiate Reaction: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Pi detection reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each well.

-

Determine the effect of the test compound on P-gp ATPase activity (stimulation or inhibition) relative to the basal activity.

-

Calculate the EC50 (for activation) or IC50 (for inhibition) of the test compound.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of P-gp mediated drug efflux and its competitive inhibition by this compound.

Experimental Workflows

Caption: Workflow for the Caco-2 Permeability Assay.

Caption: Workflow for the P-glycoprotein ATPase Activity Assay.

Logical Relationships

Caption: Logical relationship of competitive inhibition of P-glycoprotein by this compound.

Conclusion

This compound is a potent inhibitor of P-glycoprotein, demonstrating efficacy in reversing multidrug resistance in preclinical models. Its mechanism of action primarily involves competitive inhibition of the P-gp transporter, leading to increased intracellular concentrations of co-administered therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to overcome the challenges of P-gp-mediated drug resistance and to optimize the pharmacokinetic profiles of novel drug candidates. Further investigation into the stereoselective inhibitory activity of norverapamil enantiomers will provide a more complete understanding of their potential in clinical applications.

References

Stereospecific Synthesis of (R)-Norverapamil and its Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-Norverapamil, a pharmacologically significant molecule, and its enantiomer. The focus is on providing detailed methodologies for key synthetic transformations, including the preparation of the chiral precursor, (R)-Verapamil, and its subsequent stereospecific N-demethylation. This document collates quantitative data from various synthetic approaches into structured tables for comparative analysis and utilizes visualizations to illustrate experimental workflows. The methodologies presented are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of chiral pharmaceutical compounds.

Introduction

Norverapamil, the N-demethylated metabolite of Verapamil, is a compound of significant interest due to its pharmacological activity. The stereochemistry of Norverapamil is crucial, as the (R) and (S) enantiomers can exhibit different biological activities and potencies. Consequently, the development of stereospecific synthetic routes to obtain enantiomerically pure this compound is of high importance in pharmaceutical research and drug development. This guide outlines a viable and scalable pathway for the synthesis of this compound, focusing on a chemoenzymatic approach that combines classical resolution with a highly selective enzymatic N-demethylation.

Synthetic Strategies for this compound

The primary strategy detailed in this guide for the stereospecific synthesis of this compound involves two key stages:

-

Synthesis of the Chiral Precursor, (R)-Verapamil: This is achieved through the resolution of a key racemic intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid).

-

Stereospecific N-demethylation of (R)-Verapamil: This transformation is accomplished using a biocatalytic approach, employing a specific cytochrome P450 enzyme that selectively removes the N-methyl group without affecting the chiral center.

This chemoenzymatic approach offers a powerful combination of classical organic synthesis for the construction of the molecular backbone and the high selectivity of enzymatic catalysis for the final stereospecific transformation.

Experimental Protocols

Synthesis of (R)-Verapamil via Chiral Resolution

A scalable route to the enantiomers of Verapamil has been developed, which relies on the efficient resolution of the key intermediate, verapamilic acid, using α-methyl benzylamine. This method ensures the preservation of stereochemical integrity at the quaternary carbon center throughout the subsequent synthetic steps.

3.1.1. Resolution of (±)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (Verapamilic Acid)

A detailed experimental protocol for the resolution of verapamilic acid is crucial for obtaining the enantiomerically pure precursor for (R)-Verapamil.

-

Materials:

-

(±)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid

-

(R)-(+)-α-methyl benzylamine

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve racemic verapamilic acid in a suitable solvent such as methanol or a mixture of methanol and ethyl acetate.

-

Add a stoichiometric equivalent of (R)-(+)-α-methyl benzylamine to the solution.

-

Allow the diastereomeric salts to form and crystallize. The salt of (R)-verapamilic acid with (R)-(+)-α-methyl benzylamine is typically less soluble and will precipitate out of the solution.

-

Isolate the precipitated diastereomeric salt by filtration and wash with a cold solvent.

-

To liberate the free acid, treat the isolated salt with an aqueous acid solution (e.g., HCl).

-

Extract the (R)-verapamilic acid into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched acid.

-

The enantiomeric excess (ee) of the resolved acid should be determined using chiral HPLC analysis.

-

3.1.2. Conversion of (R)-Verapamilic Acid to (R)-Verapamil

The resolved (R)-verapamilic acid is then converted to (R)-Verapamil through a series of standard organic transformations, including amide formation followed by reduction. A selective borane-mediated reduction of the tertiary amide is a key step in this sequence.

Stereospecific N-demethylation of (R)-Verapamil to this compound

A highly specific enzymatic N-demethylation of Verapamil to Norverapamil can be achieved using the cytochrome P450 enzyme CYP105D1 from Streptomyces griseus ATCC 13273. This biocatalytic method offers a direct and stereospecific route to this compound from (R)-Verapamil. A whole-cell system using E. coli expressing CYP105D1, putidaredoxin reductase (Pdr), and putidaredoxin (Pdx) has been shown to be effective.

-

Materials:

-

(R)-Verapamil

-

E. coli BL21(DE3) cells co-expressing CYP105D1, Pdr, and Pdx

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Glucose

-

Buffer solution (e.g., potassium phosphate buffer)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

Cultivation of the Whole-Cell Biocatalyst:

-

Inoculate a starter culture of the recombinant E. coli in LB medium with antibiotics and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow the cells to an appropriate optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression by adding IPTG and continue to cultivate the cells at a lower temperature (e.g., 18-25 °C) for a defined period (e.g., 12-24 hours).

-

Harvest the cells by centrifugation and resuspend them in a suitable buffer.

-

-

Whole-Cell Biotransformation:

-

To the resuspended cells, add (R)-Verapamil (dissolved in a minimal amount of a water-miscible co-solvent if necessary).

-

Add a carbon source such as glucose to provide reducing equivalents for the P450 system.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

-

Extraction and Purification of this compound:

-

After the reaction is complete, separate the cells from the supernatant by centrifugation.

-

Extract the supernatant with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude this compound using column chromatography on silica gel to obtain the pure product.

-

Characterize the final product by spectroscopic methods (NMR, MS) and determine its enantiomeric purity by chiral HPLC.

-

-

Quantitative Data

The efficiency of the synthetic steps is critical for the overall viability of the process. The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Chiral Resolution of Verapamilic Acid

| Resolving Agent | Diastereomeric Salt Yield | Enantiomeric Excess (ee) of (R)-Verapamilic Acid | Reference |

| (R)-(+)-α-methyl benzylamine | Good | >98% | [1] |

Table 2: Enzymatic N-demethylation of (R)-Verapamil

| Biocatalyst | Substrate Concentration | Conversion Rate | Reaction Time | Enantiomeric Purity of this compound | Reference |

| E. coli / CYP105D1 | 1 mM | 60.16% | 24 hours | >99% (expected) | [2] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Overall workflow for the stereospecific synthesis of this compound.

Caption: Detailed workflow for the enzymatic N-demethylation step.

Conclusion

The chemoenzymatic strategy outlined in this technical guide presents a robust and scalable approach for the stereospecific synthesis of this compound. The combination of a well-established chiral resolution method for the synthesis of the (R)-Verapamil precursor and a highly selective enzymatic N-demethylation provides a pathway to the desired enantiomerically pure product. The detailed protocols and quantitative data provided herein are intended to facilitate the practical implementation of this synthetic route in a research and development setting. Further optimization of the enzymatic step, including protein engineering of the cytochrome P450 enzyme and process optimization of the whole-cell biotransformation, could lead to even higher yields and efficiencies.

References

(R)-Norverapamil: A Technical Guide to its Role in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1). P-gp functions as an ATP-dependent efflux pump, actively extruding a wide variety of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. This technical guide provides an in-depth analysis of (R)-Norverapamil, a metabolite of Verapamil, and its significant role as a modulator of P-gp-mediated MDR. We detail its mechanism of action, present quantitative data on its efficacy in reversing drug resistance, outline key experimental protocols for its evaluation, and visualize the associated cellular pathways and workflows. This compound, which exhibits reduced cardiotoxicity compared to its parent compound, presents a compelling candidate for chemosensitization strategies in cancer therapy.[1][2][3]

Introduction: The Challenge of Multidrug Resistance

The development of resistance to chemotherapy is a major cause of treatment failure in oncology. Tumors can acquire resistance through various mechanisms, but a frequently observed phenotype is multidrug resistance (MDR), characterized by cross-resistance to a broad spectrum of structurally and functionally unrelated cytotoxic agents.

The most well-documented cause of MDR is the overexpression of the P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 (ABCB1) gene.[1] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby preventing them from reaching their intracellular targets.[4] This leads to a decrease in the steady-state accumulation of the drug within the cancer cell, rendering the chemotherapy ineffective.

The discovery that certain agents, known as chemosensitizers or MDR modulators, could inhibit P-gp function and restore sensitivity to chemotherapy has driven extensive research. Verapamil, a calcium channel blocker, was one of the first-generation P-gp inhibitors identified. However, its clinical application has been hampered by dose-limiting cardiovascular side effects. This has led to the investigation of Verapamil analogs and metabolites, such as this compound, which retain P-gp inhibitory activity but have a more favorable toxicity profile.

Mechanism of Action of this compound

This compound, the R-isomer of the major metabolite of Verapamil, reverses P-gp-mediated MDR primarily through direct interaction with the P-glycoprotein transporter. While the precise molecular interactions are complex, the primary mechanisms are understood to be:

-

Competitive Inhibition: this compound acts as a substrate for P-gp and competes with cytotoxic drugs for binding to the transporter's drug-binding sites. By occupying these sites, it prevents the binding and subsequent efflux of the chemotherapeutic agent.

-

Inhibition of ATPase Activity: P-gp-mediated drug transport is an active process fueled by ATP hydrolysis. This compound can modulate the ATPase activity of P-gp. While some substrates stimulate this activity, inhibitors can block it, effectively shutting down the pump's energy source and preventing drug extrusion.

Studies have shown that the P-gp inhibitory capabilities of Norverapamil are comparable to Verapamil and are non-stereospecific. Crucially, this compound and other Verapamil metabolites exhibit significantly less cardiotoxicity than the parent compound, making them more attractive candidates for clinical development.

Caption: P-gp uses ATP to efflux drugs. This compound competitively inhibits P-gp, blocking efflux.

Quantitative Data on MDR Reversal

The efficacy of a P-gp inhibitor is often quantified by its ability to reverse drug resistance, typically measured as a "fold reversal" (FR). This value is calculated by dividing the IC50 (concentration required to inhibit 50% of cell growth) of a cytotoxic drug alone by the IC50 of the same drug in the presence of the modulator.

| Cell Line | Cytotoxic Drug | Modulator | Fold Reversal (FR) | Reference |

| LoVo-R (Human Colon Carcinoma) | Doxorubicin | (R)-Verapamil | 38.9 ± 6.4 | |

| LoVo-R (Human Colon Carcinoma) | Doxorubicin | Norverapamil | 35.4 ± 4.3 | |

| LoVo-R (Human Colon Carcinoma) | Doxorubicin | Racemic Verapamil | 41.3 ± 5.0 | |

| LoVo-R (Human Colon Carcinoma) | Doxorubicin | Gallopamil | 52.3 ± 7.2 | |

| Multidrug Resistant Cells | 2N-methyl-9-hydroxy-ellipticinium (NMHE) | Verapamil | ~8 |

Note: Data for this compound is often inferred from studies on Norverapamil and (R)-Verapamil, which show comparable activity to racemic Verapamil in reversing MDR. The potentiation of doxorubicin cytotoxicity by these compounds is directly associated with an increase in doxorubicin uptake in the resistant cells.

Key Experimental Protocols

Evaluating the potential of this compound as an MDR modulator involves several key in vitro assays.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the extent to which an MDR modulator can restore the cytotoxic effects of a chemotherapy drug in a resistant cell line.

Methodology:

-

Cell Seeding: Plate MDR-overexpressing cells (e.g., K562/ADR, LoVo-R) and their drug-sensitive parental counterparts in 96-well plates and allow them to adhere overnight.

-

Drug Incubation: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin, Vinblastine) both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Incubation Period: Incubate the plates for a period of 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the IC50 values from the dose-response curves to determine the fold reversal of resistance.

Drug Accumulation / Efflux Assay (e.g., Rhodamine 123 Assay)

This functional assay directly measures the ability of a modulator to inhibit P-gp's efflux activity by quantifying the intracellular accumulation of a fluorescent P-gp substrate. Rhodamine 123 is a common fluorescent substrate for P-gp.

Methodology:

-

Cell Preparation: Harvest a suspension of MDR-overexpressing cells.

-

Inhibitor Pre-incubation: Pre-incubate the cells with this compound or a control vehicle for a short period (e.g., 30-60 minutes) at 37°C.

-

Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the cell suspension and incubate to allow for cellular uptake.

-

Efflux Period: Wash the cells with cold buffer to remove excess substrate and resuspend them in a fresh, warm medium (with and without the inhibitor). Incubate for an additional period (e.g., 1-2 hours) to allow for P-gp-mediated efflux.

-

Data Acquisition: Analyze the intracellular fluorescence of the cell population using a flow cytometer. Increased fluorescence in the inhibitor-treated group indicates reduced efflux and P-gp inhibition.

-

Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with the inhibitor to the control group.

Caption: A typical experimental workflow for assessing P-gp inhibition using a fluorescent substrate.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in isolated membrane vesicles. It can determine whether a compound is a P-gp substrate (stimulates ATPase activity) or an inhibitor (blocks substrate-stimulated activity).

Methodology:

-

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp (e.g., from Sf9 insect cells or HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the membrane vesicles with an assay buffer. Add the test compound (this compound) at various concentrations. For inhibition studies, also add a known P-gp substrate/activator like Verapamil or Vinblastine.

-

Reaction Initiation: Start the reaction by adding MgATP. Incubate at 37°C for a defined period (e.g., 20-40 minutes).

-

Reaction Termination: Stop the reaction.

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released during ATP hydrolysis using a colorimetric detection reagent (e.g., a molybdate-based solution).

-

Data Acquisition: Read the absorbance on a plate reader.

-

Analysis: Calculate the vanadate-sensitive ATPase activity (P-gp specific activity) and plot it against the concentration of the test compound to determine its effect (stimulation or inhibition).

Conclusion and Future Directions

This compound represents a promising second-generation P-gp modulator. Its ability to reverse multidrug resistance in vitro at levels comparable to Verapamil, combined with a significantly improved safety profile due to reduced calcium channel blocking activity, makes it a strong candidate for further preclinical and clinical investigation.

Future research should focus on:

-

In Vivo Efficacy: Translating the in vitro chemosensitizing effects into animal tumor models to assess efficacy and pharmacokinetics.

-

Combination Therapies: Investigating the synergistic effects of this compound with a broader range of modern chemotherapeutic agents and targeted therapies.

-

Pharmacokinetic Interactions: Characterizing potential drug-drug interactions, as P-gp is also expressed in normal tissues like the intestine, liver, and blood-brain barrier, affecting drug absorption and disposition.

The development of potent and non-toxic P-gp inhibitors like this compound is a critical strategy to overcome one of the most significant challenges in cancer treatment, with the potential to restore the efficacy of established chemotherapies and improve patient outcomes.

References

- 1. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of multidrug-resistance-linked P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Initial Characterization of (R)-Norverapamil

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a widely used calcium channel blocker, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] Its primary active metabolite, norverapamil, is formed through N-demethylation in the liver, primarily by the CYP3A4 enzyme.[3][4] While both enantiomers of verapamil and norverapamil exhibit pharmacological activity, there is significant interest in isolating the effects of individual stereoisomers.[1] The (R)-enantiomer of verapamil, in particular, demonstrates a reduced cardiovascular effect while retaining its ability to modulate multidrug resistance (MDR) mediated by P-glycoprotein (P-gp). This has focused attention on its metabolite, (R)-Norverapamil, as a potentially more specific and less toxic agent for reversing MDR in cancer chemotherapy. This document provides a comprehensive overview of the discovery, synthesis, and initial pharmacological characterization of this compound, with a focus on its interaction with P-glycoprotein.

Discovery and Synthesis

This compound is the N-demethylated metabolite of (R)-Verapamil. Its discovery is intrinsically linked to the metabolic studies of its parent compound. While primarily produced in vivo, chemical synthesis is necessary for its isolation and detailed characterization. Several synthetic routes for norverapamil have been developed, which can be adapted for enantioselective synthesis of the (R)-isomer by using stereochemically pure starting materials.

Synthetic Pathway Overview

A common method for synthesizing norverapamil involves the N-demethylation of verapamil. One approach utilizes 1-chloroethyl chloroformate to create a quaternary ammonium salt intermediate, which is then demethylated. Another method employs hydroxylamine hydrochloride and triethylamine under microwave irradiation. To produce this compound specifically, the synthesis would commence with (R)-Verapamil.

References

- 1. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norverapamil - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chiral HPLC Method for the Analysis of (R)-Norverapamil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norverapamil is the major active metabolite of Verapamil, a widely used calcium channel blocker for treating cardiovascular disorders.[1] Like its parent compound, Norverapamil is a chiral molecule, existing as (R)- and (S)-enantiomers. The enantiomers of Verapamil and Norverapamil can exhibit different pharmacological and pharmacokinetic profiles, making their individual analysis crucial in drug development and clinical studies. This application note provides a detailed protocol for the chiral separation and analysis of (R)-Norverapamil using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chromatographic Parameters

The successful chiral separation of Norverapamil enantiomers has been achieved using various chiral stationary phases (CSPs) and mobile phase compositions. A summary of quantitative data from different methods is presented below for easy comparison.

Table 1: Chiral HPLC Methods for Norverapamil Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Range (ng/mL) | Reference |

| Chiralpak AD | n-hexane:isopropanol:ethanol:diethylamine (88:6:6:0.1) | Not Specified | MS/MS | 1.0 - Not Specified | [2] |

| Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) | Not Specified | MS/MS | 1.0 - 250.0 | [3] |

| Chiral-AGP | Phosphate buffer (pH 7.0):acetonitrile | Not Specified | Not Specified | Not Specified | [4] |

| Chiralpak AD | n-hexane:isopropanol (90:10, v/v) | Not Specified | Not Specified | Not Specified | [4] |

| Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | 30 mM hexafluorophosphate and acetonitrile (66:34, v/v, pH 4.6) | Not Specified | Not Specified | 5.0 - 100.0 |

Table 2: Representative Chromatographic Performance Data

| Parameter | Method using Chiralcel OD-RH | Reference |

| Resolution Factor (Rs) | ||

| (R)- and (S)-Verapamil | 1.4 | |

| (R)- and (S)-Norverapamil | 1.9 | |

| Capacity Factor (k') | ||

| (R)-Verapamil | 2.45 | |

| (S)-Verapamil | 3.05 | |

| This compound | 2.27 | |

| (S)-Norverapamil | 3.13 | |

| Linearity Range | 1.0 - 250.0 ng/mL for all four analytes | |

| Absolute Recovery | 91.1 - 108.1% |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a biological matrix (human plasma), based on established and validated methods.

1. Materials and Reagents

-

This compound and (S)-Norverapamil reference standards

-

(R)-Verapamil and (S)-Verapamil reference standards

-

Deuterated internal standards (e.g., D6-Norverapamil, D6-Verapamil)

-

HPLC grade acetonitrile, methanol, n-hexane, diethyl ether

-

Trifluoroacetic acid (TFA)

-

Human plasma (blank)

-

Deionized water

2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

A triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity. A UV detector can also be used.

-

Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of Norverapamil enantiomers from human plasma.

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard solution (e.g., deuterated Norverapamil in methanol).

-

Vortex the sample for 10 seconds.

-

Add 2.0 mL of extraction solvent (n-hexane–diethyl ether, 50:50, v/v).

-

Vortex mix for 5 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the HPLC system.

4. HPLC-MS/MS Method

This method is based on the separation achieved on a Chiralcel OD-RH column.

-

Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)

-

Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)

-

Flow Rate: 0.8 mL/min (Typical, may require optimization)

-

Column Temperature: 25°C (Typical, may require optimization)

-

Injection Volume: 10 µL

-

Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ion modes.

Mandatory Visualization

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Simultaneous analysis of the enantiomers of verapamil and norverapamil in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]